1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science This compound, in particular, is notable for its unique structural features, which include a pyrazole ring, a trifluoromethyl group, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the piperazine moiety. The final step involves the sulfonation reaction to introduce the sulfone group.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of Piperazine Moiety: The piperazine moiety can be synthesized by reacting a suitable amine with a dihaloalkane, followed by cyclization.
Sulfonation Reaction: The final step involves the sulfonation of the compound using sulfonating agents such as sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the piperazine moiety.
Reduction: Reduction reactions can occur at the sulfone group, converting it to a sulfide.
Substitution: The trifluoromethyl group and the piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the sulfone group can yield sulfides .
Wissenschaftliche Forschungsanwendungen
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE: Similar structure but with different methylation pattern.
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(FLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE: Similar structure but with a fluoromethyl group instead of trifluoromethyl.
Uniqueness
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability .
Eigenschaften
Molekularformel |
C16H19F3N4O2S |
---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C16H19F3N4O2S/c1-12-15(11-20-21(12)2)26(24,25)23-8-6-22(7-9-23)14-5-3-4-13(10-14)16(17,18)19/h3-5,10-11H,6-9H2,1-2H3 |
InChI-Schlüssel |
CAHOHPBRSVAEJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.